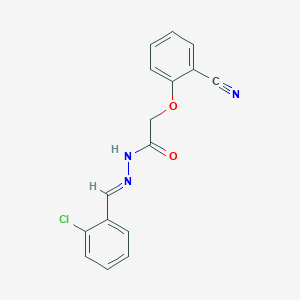

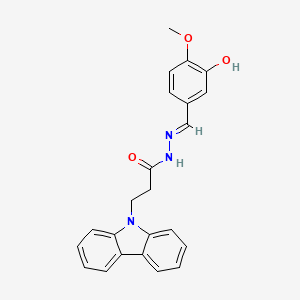

![molecular formula C18H20N4OS B5602089 6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)

6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step chemical reactions, where key steps may include selective C-acylation, as demonstrated in the synthesis of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones from 2-aminoimidazo[1,2-a]pyridines (Masurier et al., 2012). The process typically involves novel activation modes of substrates, such as the utilization of ethyl tertiary amines as carbon sources under Cu-catalyzed aerobic oxidative conditions for the synthesis of 3-formyl imidazo[1,2-a]pyridines (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of 6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine derivatives is characterized by their imidazo[1,2-a]pyridine core, often fused with other heterocyclic moieties to enhance their chemical diversity and potential reactivity. Techniques such as FTIR, NMR, and mass spectroscopy, along with elemental analysis, are typically employed to elucidate the structure of these compounds, as seen in the characterization of new imidazo[1,2-a]pyridine derivatives designed as potential anticonvulsant agents (Ulloora et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives often involves interactions with various reagents to form new bonds, such as C-N, C-O, and C-S bonds. For example, a transition-metal-free three-component reaction has been developed for the construction of imidazo[1,2-a]pyridines, representing a facile approach for the formation of these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Applications De Recherche Scientifique

Antiepileptic Potential

One study reports the synthesis of imidazo[1,2-a]pyridines with the aim of finding potential anticonvulsant agents. These compounds, characterized by various spectroscopic methods, showed promising antiepileptic activity in preliminary screening, with some derivatives displaying activity comparable to the standard drug diazepam. These findings suggest their potential utility in developing new treatments for epilepsy (Ulloora et al., 2013).

Novel Synthetic Routes

Research into the chemistry of imidazo[1,2-a]pyridine derivatives includes developing new synthetic routes for creating structurally diverse compounds. For instance, the reaction of 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various compounds led to the formation of novel imidazo and pyrazolo derivatives, expanding the toolkit for chemical synthesis and potential pharmaceutical applications (Rateb, 2014).

Therapeutic Potential Across Various Domains

Imidazo[1,2-a]pyridine compounds have been extensively studied for their broad therapeutic potential. They are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. This versatility underlines their value in drug development and the possibility of discovering novel therapeutic agents by exploring structural modifications of this scaffold (Deep et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-18(15-4-5-17-19-6-9-22(17)13-15)21-8-2-7-20(10-11-21)14-16-3-1-12-24-16/h1,3-6,9,12-13H,2,7-8,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWJMRPRHGKRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)

![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)